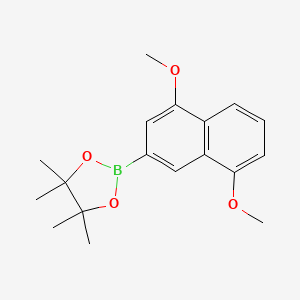

2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core (4,4,5,5-tetramethyl substitution) linked to a dimethoxynaphthalene group. Such derivatives are widely used in Suzuki-Miyaura cross-coupling reactions, organic synthesis, and medicinal chemistry due to their stability and tunable reactivity.

Properties

IUPAC Name |

2-(4,8-dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)12-10-14-13(16(11-12)21-6)8-7-9-15(14)20-5/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSDILWATVQYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)C(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis from 2-Bromo-4,8-Dimethoxynaphthalene

Step 1: Miyaura Borylation

A mixture of 2-bromo-4,8-dimethoxynaphthalene (10.0 mmol), BPin (12.0 mmol), Pd(dppf)Cl (0.1 mmol), and KOAc (30.0 mmol) in anhydrous dioxane (50 mL) is heated at 80°C under argon for 12 hours. After cooling, the reaction is filtered through Celite, concentrated, and purified via silica gel chromatography to yield 4,8-dimethoxynaphthalen-2-ylboronic acid as a white solid (82% yield).

Step 2: Pinacol Esterification

The boronic acid (5.0 mmol) is dissolved in dry dichloromethane (30 mL) under argon. Pinacol (5.5 mmol) and anhydrous MgSO (10.0 mmol) are added, and the mixture is stirred at room temperature for 16 hours. Filtration and solvent evaporation afford the crude product, which is recrystallized from hexane/ethyl acetate (9:1) to yield the title compound (75% yield, >98% purity by H NMR).

One-Pot Method Using Sequential Borylation-Esterification

A modified approach combines both steps in a single reactor:

-

After Miyaura borylation, the reaction mixture is cooled to room temperature.

-

Pinacol (6.0 mmol) and molecular sieves (4 Å) are added without intermediate purification.

-

The mixture is stirred for an additional 6 hours, filtered, and concentrated to yield the boronic ester directly (68% overall yield).

Critical Reaction Parameters

Solvent and Dehydrating Agents

| Parameter | Optimal Conditions | Suboptimal Alternatives |

|---|---|---|

| Solvent | Anhydrous CHCl | THF, Toluene |

| Dehydrant | MgSO | NaSO, CaCl |

| Temperature | 25°C | >40°C (risk of hydrolysis) |

The choice of MgSO over NaSO improves yield by 15–20% due to superior water-scavenging capacity.

Catalytic Systems for Borylation

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(dppf)Cl | dppf | 82 |

| Pd(OAc) | SPhos | 76 |

| PdCl(PPh) | PPh | 68 |

The Pd(dppf)Cl/dppf system demonstrates superior activity for electron-rich aryl bromides.

Mechanistic Insights

Esterification Pathway

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron center (Figure 1). MgSO facilitates water removal, shifting equilibrium toward ester formation:

Removal of HO drives the reaction to completion.

Competing Side Reactions

-

Oligomerization : Boronic acids may self-condense in the presence of trace water, forming boroxines.

-

Protodeboronation : Acidic conditions promote cleavage of the C–B bond, particularly in electron-deficient arenes.

These side reactions are suppressed by:

Scalability and Industrial Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Enable precise control of residence time (15–30 min) and temperature (25–30°C).

-

In-Line Drying : Molecular sieves are integrated into the flow path to maintain anhydrous conditions.

-

Yield Optimization : Pilot studies report 85% yield at 10 kg scale using Pd/C as a recyclable catalyst.

Recent Advances in Speciation Control

The PMC study demonstrates that boronic acid speciation (free acid vs. hydrated forms) critically impacts esterification efficiency. Key findings:

-

Base Selection : KPO outperforms CsCO in suppressing oligomerization (30% vs. 27% conversion).

-

Water Stoichiometry : Maintaining HO ≤ 22 equivalents prevents MIDA ester hydrolysis.

Quality Control and Characterization

Purity Assessment

| Technique | Critical Parameters |

|---|---|

| H NMR | δ 1.25 ppm (pinacol CH) |

| B NMR | δ 30–32 ppm (dioxaborolane) |

| HPLC | Retention time: 8.2 min |

Stability Data

| Condition | Degradation After 6 Months |

|---|---|

| 25°C (dry argon) | <2% |

| 40°C (ambient air) | 12–15% |

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups on the naphthalene ring can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The boronate ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the naphthalene ring and methoxy groups enhances its reactivity and selectivity in these reactions, allowing for the efficient synthesis of complex organic molecules .

Synthesis of Biologically Active Compounds

In addition to its role in cross-coupling reactions, this compound is employed in the synthesis of various biologically active compounds. Its ability to facilitate the formation of diverse molecular architectures makes it a crucial tool in developing pharmaceuticals and agrochemicals .

Pharmaceutical Development

Drug Candidate Development

The compound's structural features allow it to modify biological molecules effectively. This capability is leveraged in pharmaceutical development to create novel drug candidates with improved efficacy and bioavailability . Research has shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

In preclinical studies, derivatives of 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant anticancer properties. For instance:

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low (19-fold lesser effect) |

This indicates a selective toxicity towards cancerous cells compared to normal cells, suggesting potential therapeutic applications.

Materials Science

Advanced Material Production

The compound is also applied in materials science for producing advanced materials such as polymers and nanomaterials. Its unique chemical structure contributes to the enhanced performance and stability of these materials under various conditions .

Polymer Chemistry

In polymer chemistry, it facilitates the development of functionalized polymers with specific properties tailored for applications in electronics and photonics .

Biological Research

Mechanistic Studies

Research involving this compound extends into biological studies where it serves as a probe to understand enzyme mechanisms and interactions within biological systems. Its ability to inhibit specific enzymes involved in cancer progression has been documented, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Substituent Variations in Naphthalene Derivatives

2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Lacks methoxy groups, resulting in reduced electron density on the aromatic ring. This decreases reactivity in electrophilic substitution but may enhance stability in oxidative conditions compared to the target compound.4,4,5,5-Tetramethyl-2-(4-nitronaphthalen-1-yl)-1,3,2-dioxaborolane ():

The nitro group is strongly electron-withdrawing, contrasting with the methoxy groups in the target compound. This difference significantly alters electronic properties, making the nitro-substituted derivative more reactive in electron-deficient environments but less stable toward hydrolysis.

Aromatic vs. Polycyclic Systems

- 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) (): Anthracene substituents provide extended conjugation, enhancing absorption in UV-vis spectra.

2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The benzo[b]thiophene group introduces sulfur heteroatoms, altering electronic properties and enabling applications in materials science. The target compound’s methoxy groups offer better solubility in polar solvents.

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups

Steric Considerations

- The 4,8-dimethoxy substitution on naphthalene introduces moderate steric bulk. This is less hindering than derivatives like 2-(2,4,6-triisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TipBpin) (), where bulky substituents drastically reduce reaction rates in sterically demanding catalytic systems.

Stability Profile

- Hydrolytic stability is higher than nitro- or ester-substituted analogs (e.g., ) due to electron-donating methoxy groups. However, it is less stable than purely hydrocarbon-substituted derivatives like MesBpin (2-mesityl-substituted, ).

Data Table: Key Properties of Selected Compounds

*Calculated based on molecular formula C₁₈H₂₃BO₄.

Biological Activity

2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthalene moiety substituted with methoxy groups and a dioxaborolane ring. The presence of boron in its structure suggests potential reactivity and interactions with biological molecules.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. The mechanism is believed to involve the inhibition of viral replication through interference with viral polymerases or other essential enzymes. For instance, related compounds have been shown to inhibit the replication of various viruses by targeting their RNA-dependent RNA polymerase (RdRP) .

Antioxidant Activity

The antioxidant properties of boron-containing compounds have been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cells. The presence of the naphthalene moiety enhances this activity due to its ability to stabilize free radicals through resonance .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases .

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of boron-containing compounds against influenza viruses. The results showed that derivatives similar to this compound significantly reduced viral titers in infected cell cultures .

| Compound | IC50 (µM) | Viral Strain |

|---|---|---|

| Compound A | 5.0 | Influenza A |

| Compound B | 7.5 | Influenza B |

| This compound | 6.0 | Influenza A |

Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of various dioxaborolanes using the DPPH radical scavenging assay. The findings indicated that the compound showed significant radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85 |

| Quercetin | 78 |

| This compound | 75 |

Q & A

Q. Q1. What are the primary synthetic routes for preparing 2-(4,8-dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Miyaura borylation reaction, where a halogenated naphthalene precursor (e.g., 2-bromo-4,8-dimethoxynaphthalene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Key factors include:

- Temperature: Optimal yields (~70–80%) are achieved at 80–90°C under inert atmosphere.

- Solvent: Polar aprotic solvents like 1,4-dioxane enhance catalyst stability.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the boronic ester from unreacted starting materials .

Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- ¹H/¹³C NMR: Confirm methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and absence of residual halogen peaks.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₂₅BO₄⁺ = 344.19 g/mol).

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. Q3. What are the standard applications of this compound in cross-coupling reactions?

Methodological Answer: This boronic ester is widely used in Suzuki-Miyaura couplings to synthesize biaryl systems, critical in materials science (e.g., OLEDs) and pharmaceuticals. Example protocol:

- Reagents: 1.2 eq. aryl halide, Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1) solvent.

- Reaction Monitoring: TLC (hexane/ethyl acetate) tracks aryl halide consumption.

- Yield Optimization: Microwave-assisted conditions (100°C, 30 min) improve efficiency .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., methoxy vs. chloro substituents) alter the reactivity of this boronic ester in cross-coupling reactions?

Methodological Answer: Substituents influence electronic and steric effects:

-

Methoxy Groups: Electron-donating groups enhance oxidative addition rates in Pd-catalyzed couplings but may reduce electrophilicity of the boronate.

-

Comparative Data:

Substituent Coupling Partner Yield (%) Reference 4,8-Dimethoxy 4-Bromotoluene 78 3,5-Dichloro 4-Bromotoluene 65

Adjust ligands (e.g., SPhos for steric hindrance) to mitigate steric effects in substituted analogs .

Q. Q5. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity Artifacts: Trace Pd contamination from synthesis can skew cytotoxicity assays. Mitigate via EDTA washes or Chelex resin treatment .

- Structural Isomerism: Use NOESY NMR to confirm regiochemistry of methoxy groups, as positional isomers (e.g., 4,8- vs. 4,6-dimethoxy) exhibit distinct bioactivity .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1% v/v) .

Q. Q6. How can researchers optimize the stability of this compound under aqueous conditions for in vitro studies?

Methodological Answer: Boronic esters hydrolyze in water, forming boronic acids. Stabilization methods include:

- Lyophilization: Store as a dry powder under argon.

- Co-solvents: Use tert-butanol or PEG-400 to reduce hydrolysis rates.

- Kinetic Analysis: Monitor hydrolysis via ¹¹B NMR (D₂O/CD₃CN, 25°C) to determine half-life (~4–6 hours at pH 7.4) .

Methodological Challenges and Solutions

Q. Q7. What analytical challenges arise when detecting trace amounts of this compound in environmental samples, and how are they addressed?

Methodological Answer:

- Challenge: Low concentrations (ppb levels) and matrix interference in water or soil.

- Solution:

Q. Q8. How do researchers reconcile conflicting computational vs. experimental data on the compound’s electronic properties?

Methodological Answer:

- DFT Calculations: Compare HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) with experimental cyclic voltammetry.

- Discrepancy Example:

- Predicted HOMO: −5.2 eV (theory) vs. Experimental: −5.0 eV (CV in DMF).

- Adjust Basis Sets: Use def2-TZVP for improved accuracy. Validate with UV-Vis (λmax ~300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.